Researchers requiring quantitative fluorescence data face issues with tryptophan quenching and D-isomer incompatibility. 3-(9-Anthryl)-L-alanine offers a reliable, environmentally sensitive anthracene probe for peptide studies.
3-(9-Anthryl)-L-alanine is a non-natural, fluorescent amino acid derivative that integrates the environmentally sensitive fluorophore, anthracene, into an L-alanine structure. It is primarily procured as a specialized building block for peptide synthesis or as a soluble probe for biophysical and materials science research. Its key function is to act as a spectroscopic reporter, where changes in its fluorescence signal provide quantitative information about local polarity, molecular binding events, or conformational changes in proteins and other macromolecules.
Substituting 3-(9-Anthryl)-L-alanine with seemingly close alternatives like the native fluorescent amino acid L-tryptophan, its D-enantiomer, or the racemic mixture is not viable for reproducible quantitative studies. The precise stereochemistry and the specific photophysical properties of the 9-anthryl moiety are fundamental to its performance. L-tryptophan's fluorescence is notoriously complex and often quenched within proteins, making its signal less reliable. The D-enantiomer would be incompatible with natural L-amino acid-based systems, such as enzyme active sites or standard peptide secondary structures. Furthermore, the anthracene fluorophore's response to environmental polarity is distinct from other common probes, meaning that data generated with substitutes cannot be directly compared, compromising experimental continuity and reproducibility.
L-enantiomer (CAS 100896-08-0) is required for ribosomal incorporation; racemic DL-9-anthrylalanine may yield heterogeneous products, limiting structural and functional interpretation.
9-anthryl attachment differs fundamentally from 2-anthrylalanine in spatial orientation, excitation/emission profiles, and microenvironment sensitivity, which may alter FRET efficiency and conformational readouts.
The Fmoc-protected form of 3-(9-anthryl)-L-alanine is designed for direct use in standard automated or manual Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This compatibility allows for its precise incorporation into a peptide sequence without requiring significant deviation from established laboratory workflows, which often involve coupling with activators like DIC/OxymaPure in DMF. This contrasts with the complex custom synthesis or post-synthesis modification steps that might be required to label peptides with other fluorescent dyes, making this compound a more efficient precursor for creating fluorescently labeled peptides.
| Evidence Dimension | Synthesis Route Compatibility |
| Target Compound Data | Directly incorporable as an Fmoc-protected amino acid building block in standard SPPS workflows. |
| Comparator Or Baseline | Post-synthesis conjugation of fluorescent dyes, which requires additional purification and reaction steps. |
| Quantified Difference | Reduces synthesis complexity by eliminating post-synthesis modification and purification steps. |
| Conditions | Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions. |
This direct compatibility reduces process time, potential yield loss, and the need for specialized chemistry, making it a cost-effective and time-saving choice for peptide-focused laboratories.
The anthracene moiety provides a distinct advantage over the indole side chain of L-tryptophan for probing local microenvironments. While tryptophan's emission is sensitive to its surroundings, its quantum yield can vary dramatically (from <0.01 to 0.35) and is subject to complex quenching mechanisms within proteins, such as electron transfer to nearby amide groups. Environmentally sensitive probes based on fluorophores like anthracene are specifically designed to exhibit more predictable changes in fluorescence, often 'turning on' or shifting their emission spectrum in response to changes in local polarity or viscosity, providing a higher signal-to-noise ratio for detecting binding or folding events.
| Evidence Dimension | Fluorescence Signal Reliability |
| Target Compound Data | Designed as an external probe with predictable fluorescence response to environmental changes. |
| Comparator Or Baseline | L-Tryptophan: Quantum yield varies over 30-fold depending on protein microenvironment and is subject to multiple quenching pathways. |
| Quantified Difference | Offers a more robust and less ambiguous signal for reporting on local environmental changes compared to the highly variable intrinsic fluorescence of tryptophan. |
| Conditions | Aqueous buffer systems for protein folding or ligand binding studies. |
For researchers studying protein folding or molecular interactions, this compound provides a clearer and more reliable signal, reducing the ambiguity caused by the complex photophysics of intrinsic tryptophan fluorescence.
3-(9-Anthryl)-L-alanine can serve as a component in Förster Resonance Energy Transfer (FRET) pairs, a technique highly sensitive to molecular distances on the 1-10 nm scale. The anthracene fluorophore has defined spectral properties that allow it to be paired with suitable acceptors (quenchers) like the 2,4-Dinitrophenyl (Dnp) group. This is a common strategy for creating FRET-based enzyme substrates. The specific spectral overlap between the anthracene emission and the acceptor's absorption is critical for efficient energy transfer. Substituting it with another fluorophore, such as Dansyl or even tryptophan, would alter the Förster distance (R0) and require re-optimization of the entire FRET assay system.
| Evidence Dimension | FRET Pair Suitability |
| Target Compound Data | Can be paired with quenchers like Dnp to create effective FRET substrates for measuring molecular proximity. |
| Comparator Or Baseline | Other fluorophores (e.g., Dansyl, Tryptophan), which have different emission spectra and would require different FRET partners and assay calibration. |
| Quantified Difference | Provides a well-characterized spectral profile for predictable FRET pairing, avoiding the need for complete assay redesign. |
| Conditions | Design of peptide-based FRET substrates for protease assays or binding studies. |
Procuring this specific compound ensures compatibility with established FRET pair designs and literature, enabling researchers to build reliable distance-dependent assays without extensive de novo characterization.
Where a fluorescent peptide is required for a binding or enzyme inhibition assay, the Fmoc-protected version of this compound is the right choice for streamlined synthesis using standard automated SPPS equipment. Its direct incorporation avoids the multi-step process of post-synthesis labeling and subsequent purification.
When studying how a protein or peptide changes its conformation upon binding to a membrane or another protein, incorporating this amino acid at a specific site provides a clear signal. Its fluorescence is sensitive to the local environment's polarity, offering a more reliable reporter than intrinsic tryptophan, whose signal can be complicated by quenching.
This compound is a suitable building block for creating custom, internally-quenched fluorescent peptide substrates to measure protease activity. When paired with an appropriate quencher like Dnp, cleavage of the peptide by an enzyme separates the pair, resulting in a quantifiable increase in fluorescence.